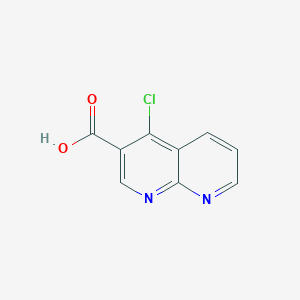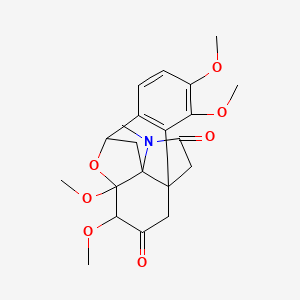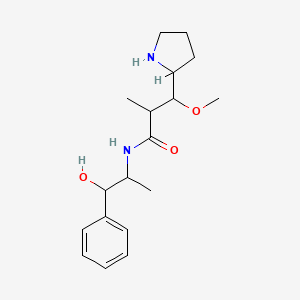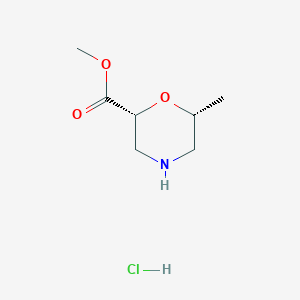
3-Bromo-3'-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3’-iodo-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine and iodine atoms on its phenyl rings. This compound has the molecular formula C12H8BrI and a molecular weight of 359 g/mol . The unique combination of halogen atoms in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a brominated biphenyl derivative with an iodinated reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Bromo-3’-iodo-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-3’-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reduction of the halogen atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products Formed:
Substitution: Formation of biphenyl derivatives with various functional groups (e.g., hydroxyl, amino).
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl with reduced halogen content.
Wissenschaftliche Forschungsanwendungen
3-Bromo-3’-iodo-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated biphenyls’ effects on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: Potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-Bromo-3’-iodo-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, influencing their structure and function. Additionally, the biphenyl core provides a hydrophobic surface that can interact with lipid membranes and hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4’-iodo-1,1’-biphenyl
- 3-Bromo-2’-iodo-1,1’-biphenyl
- 4-Bromo-3’-iodo-1,1’-biphenyl
Comparison: 3-Bromo-3’-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms on the phenyl rings. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C12H8BrI |
|---|---|
Molekulargewicht |
359.00 g/mol |
IUPAC-Name |
1-bromo-3-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
InChI-Schlüssel |
RAXGUPNDDNULQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)




![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)


![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)

